3-(1-Bromovinyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN |
|---|---|
Molecular Weight |
184.03 g/mol |
IUPAC Name |
3-(1-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 |
InChI Key |
DBGMDBGORHRHOY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CN=CC=C1)Br |
Origin of Product |
United States |
The Significance of Vinyl Halides As Strategic Intermediates
Vinyl halides, a class of organic compounds where a halogen atom is directly attached to a carbon-carbon double bond, are of considerable importance in advanced organic chemistry. fiveable.metaylorandfrancis.com Their utility stems from their ability to participate in a wide array of chemical transformations, acting as key precursors for a variety of functional groups.
One of the most prominent applications of vinyl halides is in cross-coupling reactions. wikipedia.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org Vinyl halides, including vinyl bromides, are excellent substrates for well-established methods such as the Suzuki-Miyaura, Stille, and Heck couplings. wikipedia.org This reactivity enables the straightforward introduction of alkyl, aryl, and other organic fragments, providing a modular approach to molecular assembly.
Furthermore, vinyl halides serve as precursors to alkynes through elimination reactions, typically facilitated by strong bases. fiveable.mebritannica.com They can also be converted into organometallic reagents, such as Grignard and organolithium reagents, which are staples in synthetic organic chemistry for the formation of new carbon-carbon bonds. wikipedia.org The growing field of photoredox catalysis has also found applications for vinyl halides, utilizing visible light to initiate novel transformations. acs.org
The Ubiquitous Pyridine Nucleus in Synthetic Targets
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold found in a vast number of biologically active compounds and functional materials. ajrconline.orgnih.gov Its presence is noted in natural products like nicotine (B1678760) and in essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.gov
In the realm of medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its frequent appearance in approved pharmaceuticals. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance the solubility and bioavailability of drug molecules. ajrconline.orgnih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. openaccessjournals.comglobalresearchonline.net Consequently, the incorporation of a pyridine moiety is a common strategy in drug design and discovery. ajrconline.orgnih.gov
Beyond pharmaceuticals, pyridine and its derivatives are utilized as ligands in organometallic chemistry, as catalysts in organic reactions, and in the development of functional materials. nih.gov The electronic nature of the pyridine ring, being more electron-deficient than benzene, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov
Positioning of 3 1 Bromovinyl Pyridine in Modern Synthetic Methodologies
The compound 3-(1-Bromovinyl)pyridine strategically combines the reactive handles of both a vinyl bromide and a pyridine (B92270) ring, making it a highly valuable intermediate in modern organic synthesis. The bromine atom on the vinyl group provides a site for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions. wikipedia.org This allows for the facile introduction of various substituents at this position, enabling the synthesis of a diverse library of 3-substituted pyridine derivatives.
The pyridine ring itself can be further functionalized, or its inherent properties can be leveraged to influence the outcome of reactions or the biological activity of the final product. The relative positioning of the bromovinyl group at the 3-position of the pyridine ring is also significant. This substitution pattern is common in many biologically active molecules.
Research has demonstrated the utility of related bromovinyl pyridine structures in the synthesis of more complex heterocyclic systems. For instance, (Z)-3-(2-bromovinyl)pyridine has been used in Sonogashira cross-coupling reactions. rsc.org Furthermore, the synthesis of various substituted pyridines often involves intermediates that bear resemblance to this compound, highlighting the fundamental importance of this structural motif. jst.go.jpnih.govorganic-chemistry.orgresearchgate.net The preparation of (Z)-X-(2-Bromovinyl)pyridines (where X = 2, 3, 4) has been described through the debromination and decarboxylation of 2,3-dibromo-3-(X-pyridyl)propanoates. chemicalpapers.comresearchgate.net
The combination of a reactive vinyl bromide and a biologically relevant pyridine scaffold positions this compound as a key building block for the efficient construction of complex and potentially bioactive molecules.
Unveiling the Synthetic Pathways to this compound
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, making the synthesis of its derivatives a critical area of chemical research. Among these, this compound stands out as a versatile intermediate, offering a reactive handle for further molecular elaboration. This article delves into the key synthetic methodologies for this compound, focusing on the formation of the crucial carbon-carbon double bond and the stereoselective introduction of the bromine atom.
Application of 3 1 Bromovinyl Pyridine As a Key Synthetic Building Block
Strategic Intermediate in the Assembly of Complex Molecular Architectures
The dual functionality of 3-(1-Bromovinyl)pyridine makes it an excellent starting material for building complex molecules. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org Simultaneously, the pyridine (B92270) ring can be involved in various transformations or act as a key pharmacophore in biologically active compounds.
The development of efficient methods for constructing heterocyclic compounds is a central goal in synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. nih.govrsc.org this compound serves as an exemplary precursor for creating more complex pyridine-containing heterocycles through reactions targeting the vinyl bromide group. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. wikipedia.org
Key transformations include:
Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with various boronic acids or esters. researchgate.netnih.govnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the vinyl position, leading to substituted pyridine derivatives.
Heck Reaction: The Heck reaction involves the coupling of the vinyl bromide with an alkene, forming a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This method is instrumental in extending carbon chains and creating complex olefinic structures attached to the pyridine core.
Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne, yielding 3-(alkynyl)pyridine derivatives. organic-chemistry.orgwikipedia.orglibretexts.org These products are themselves versatile intermediates for further synthesis, including the formation of various heterocyclic systems. scirp.org
Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions to form new rings fused to or substituted on the pyridine scaffold. nih.govnih.gov
The following table summarizes the potential of this compound in these key cross-coupling reactions for heterocycle construction.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure | Significance |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst, Base | 3-(1-Aryl/Heteroaryl-vinyl)pyridine | Synthesis of biaryl and heterobiaryl systems core.ac.uk |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst, Base | 3-(Substituted dienyl)pyridine | Formation of conjugated systems and extended scaffolds wikipedia.orgnih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 3-(1-Alkynyl-vinyl)pyridine (Enyne) | Access to conjugated enynes for complex molecule synthesis wikipedia.orglibretexts.orgorganic-chemistry.org |
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active molecules. researchgate.net Its presence can enhance properties such as solubility and bioavailability. mdpi.com Compounds containing the pyridine motif exhibit a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.com
This compound is a valuable intermediate for generating libraries of diverse molecular scaffolds for drug discovery. By leveraging the cross-coupling reactions described previously, chemists can systematically modify the structure and explore the chemical space around the pyridine core. This approach, often referred to as intermediate derivatization, is a highly efficient strategy for discovering novel lead compounds. nih.gov
The ability to introduce a wide variety of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. For instance, the Suzuki-Miyaura coupling can be used to append different aromatic or heterocyclic rings, while the Sonogashira reaction can introduce linear, rigid alkynyl groups, significantly altering the molecule's shape and functionality. This systematic modification is essential for structure-activity relationship (SAR) studies in the drug development process. nih.gov
| Reaction | Introduced Moiety (R-group) | Potential Scaffold | Relevance in Medicinal Chemistry |
| Suzuki Coupling | Phenyl, Thienyl, Indolyl | Aryl-substituted vinylpyridines | Building blocks for kinase inhibitors, GPCR ligands |
| Heck Coupling | Acrylate, Styrene | Pyridyl-dienes | Precursors for complex polycyclic natural product analogues |
| Sonogashira Coupling | Phenylacetylene, Trimethylsilylacetylene | Pyridyl-enynes | Rigid scaffolds for probing protein binding sites wikipedia.org |
| Buchwald-Hartwig Amination | Anilines, Alkylamines | N-substituted vinylpyridines | Access to key pharmacophores in CNS-active agents |
Precursor in Materials Science Research (for functionalized monomers/polymers)
Vinylpyridine compounds are important monomers in polymer science. wikipedia.org They can undergo polymerization through various mechanisms, including radical, anionic, and cationic pathways, to produce functional polymers. ufl.edugoogle.comrsc.org Poly(vinylpyridine) and its copolymers have applications as binders, coatings, and in the creation of smart materials due to the responsive nature of the pyridine nitrogen.
This compound can serve as a functionalized monomer. While the vinyl group provides the polymerizable unit, the bromine atom offers a site for post-polymerization modification. nih.gov This dual-functionality allows for the creation of well-defined polymers that can be further tailored for specific applications.
For example, a polymer could be synthesized via the vinyl group, leaving a backbone with pendant bromo-substituents. These bromine atoms can then be transformed using reactions like nucleophilic substitution or further cross-coupling, allowing the attachment of various functional groups or cross-linking agents to the polymer chain. nih.govwiley-vch.de This strategy is a powerful tool for creating advanced materials with precisely controlled properties. researchgate.net
| Polymerization Method | Initiator Type | Resulting Polymer Feature | Potential Application |
| Radical Polymerization | Free-radical initiator (e.g., AIBN) | Poly[this compound] with pendant bromo groups | Precursor for functionalized resins, coatings google.com |
| Anionic Polymerization | Organometallic initiator (e.g., n-BuLi) | Well-defined polymer architecture | Advanced materials, nanostructures researchgate.net |
| Cationic Polymerization | Lewis or Brønsted acids | Controlled polymer chains | Specialty elastomers, adhesives acs.org |
| Post-Polymerization Modification | Nucleophilic substitution (e.g., with amines, thiols) | Functionalized poly(vinylpyridine) | Smart hydrogels, drug delivery systems, metal-ion scavenging |
Utilization in Agrochemical Research (as synthetic intermediates)
The pyridine scaffold is a cornerstone in the agrochemical industry, forming the core of many successful herbicides, insecticides, and fungicides. researchgate.netresearchgate.netgrandviewresearch.com The strategic incorporation of a pyridine ring into a molecule can enhance its biological activity and systemic properties within plants. researchgate.net The discovery of new agrochemicals often relies on the synthesis and screening of novel pyridine derivatives. nih.gov
As a synthetic intermediate, this compound provides a direct route to more complex molecules used in agrochemical development. The vinyl bromide handle allows for the assembly of larger structures through C-C bond formation, which is a common strategy in the synthesis of modern pesticides. nih.gov For example, many succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides and neonicotinoid insecticides feature complex substituted pyridine rings. acs.orgnih.gov Intermediates like this compound are crucial for building the specific substitution patterns required for high efficacy against target pests while minimizing off-target effects. nih.gov The ability to use this compound in robust, high-yielding coupling reactions makes it an attractive building block for the large-scale synthesis required in the agrochemical industry. scimplify.com
| Agrochemical Class | Role of Pyridine Intermediate | Example Synthetic Transformation |
| Fungicides (e.g., SDHIs) | Forms part of the core scaffold that binds to the target enzyme. | Coupling with a pyrazole (B372694) or other heterocyclic fragment. nih.gov |
| Insecticides (e.g., Neonicotinoids) | Provides the essential pharmacophore for binding to insect nicotinic acetylcholine (B1216132) receptors. | Elaboration of the vinyl group to incorporate other functional chains. |
| Herbicides | Acts as the core of molecules that interfere with essential plant biochemical pathways. | Introduction of aryloxy or other substituents via nucleophilic substitution or coupling reactions. |
Spectroscopic and Analytical Methodologies for the Study of 3 1 Bromovinyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-(1-Bromovinyl)pyridine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
While specific experimental ¹H NMR data for this compound is not widely documented in publicly available literature, the expected proton chemical shifts (δ) and coupling constants (J) can be predicted based on the electronic effects of the pyridine (B92270) ring and the bromovinyl substituent. The spectrum would feature signals corresponding to the protons on the pyridine ring and the vinyl group.
The protons of the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atom deshields the ring protons, shifting them downfield. The proton at the C2 position, being closest to the nitrogen, is expected to be the most deshielded.
The two vinyl protons are diastereotopic and are expected to appear as distinct signals, likely doublets due to geminal coupling. Their chemical shifts would be influenced by the bromine atom and the aromatic ring.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (Pyridine) | 8.5 - 8.8 | Doublet of doublets (dd) | ortho (~5 Hz), meta (~2 Hz) |
| H4 (Pyridine) | 7.8 - 8.1 | Doublet of triplets (dt) or Multiplet (m) | ortho (~8 Hz), meta (~2 Hz) |
| H5 (Pyridine) | 7.2 - 7.5 | Doublet of doublets (dd) | ortho (~8 Hz), ortho (~5 Hz) |
| H6 (Pyridine) | 8.6 - 8.9 | Doublet (d) or Doublet of doublets (dd) | ortho (~5 Hz), meta (~2 Hz) |
| Vinyl H (cis to Br) | 5.8 - 6.2 | Doublet (d) | geminal (~2 Hz) |
| Vinyl H (trans to Br) | 6.0 - 6.4 | Doublet (d) | geminal (~2 Hz) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, the chemical shifts of the carbon atoms can be estimated. The spectrum would show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the vinyl group.
The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-155 ppm). The carbons directly bonded to the nitrogen (C2 and C6) would be significantly deshielded. The carbon atom attached to the bromovinyl group (C3) would also show a characteristic downfield shift. The vinyl carbons' chemical shifts are influenced by the bromine atom, with the carbon bearing the bromine appearing at a lower field.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | 148 - 152 |
| C3 (Pyridine) | 135 - 140 |
| C4 (Pyridine) | 123 - 127 |
| C5 (Pyridine) | 133 - 137 |
| C6 (Pyridine) | 149 - 153 |
| C (vinyl, attached to Py) | 125 - 130 |
| C (vinyl, attached to Br) | 115 - 120 |
Note: These are predicted values and are subject to solvent and experimental variations.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H4 with H5, and H5 with H6). It would also confirm the geminal coupling between the two vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal to the signal of the carbon to which it is attached. This would be crucial for assigning the carbons of the pyridine ring and the vinyl group based on their known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is vital for establishing the connectivity between the pyridine ring and the bromovinyl substituent. For instance, correlations would be expected between the vinyl protons and the C3 carbon of the pyridine ring, as well as between the H2 and H4 protons of the pyridine ring and the C3 carbon.
The collective data from these 1D and 2D NMR experiments would provide a comprehensive and unambiguous structural elucidation of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | C-H stretching (aromatic and vinyl) |
| 1600 - 1550 | C=C and C=N stretching (pyridine ring) |
| 1480 - 1400 | C=C stretching (pyridine ring) |
| ~1620 | C=C stretching (vinyl) |
| 1200 - 1000 | In-plane C-H bending (aromatic) |
| 900 - 650 | Out-of-plane C-H bending (aromatic) |
| ~880 | C-H out-of-plane bend (vinylidene) |
| 700 - 500 | C-Br stretching |
Raman spectroscopy would provide complementary information. The C=C stretching vibrations of both the pyridine ring and the vinyl group are expected to give rise to strong Raman signals. The symmetric ring breathing mode of the pyridine ring would also be a prominent feature in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation analysis. The molecular weight of this compound (C₇H₆BrN) is approximately 182.99 g/mol .
In a mass spectrum, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, which is characteristic of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
The fragmentation pattern would likely involve the loss of the bromine atom, leading to a significant fragment ion. Another plausible fragmentation pathway is the cleavage of the vinyl group from the pyridine ring.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Identity of Fragment |
| 183/185 | [M]⁺ (Molecular ion) |
| 104 | [M - Br]⁺ |
| 78 | [Pyridine]⁺ |
Note: The m/z values are for the most abundant isotopes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form.
Currently, there are no published crystal structures for this compound in crystallographic databases. However, if a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would reveal the planarity of the pyridine ring and the geometry of the bromovinyl substituent. It would also provide insights into how the molecules pack in the crystal lattice, including any potential π-π stacking interactions between the pyridine rings or halogen bonding involving the bromine atom.
Chromatographic Methods for Purity Assessment and Separation of this compound
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and synthetic intermediates, offering high-resolution separation and enabling both qualitative and quantitative assessment. For a compound such as this compound, which possesses a basic nitrogen atom, a vinyl group susceptible to polymerization, and a bromine atom, chromatographic methods provide the necessary selectivity and sensitivity for purity determination and separation from starting materials, byproducts, and potential degradants. The two primary chromatographic techniques employed for such analyses are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Techniques
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
Instrumentation and Methodology:
A typical GC system for the analysis of this compound would consist of a gas chromatograph equipped with a capillary column, an injector, and a detector. A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity and wide linear range. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) detector can be coupled with the GC (GC-MS). osha.gov
The choice of the capillary column is critical for achieving optimal separation. A non-polar or medium-polarity column is generally suitable for the analysis of pyridine derivatives.
Research Findings:
While specific studies on the GC analysis of this compound are not extensively documented in publicly available literature, methodologies for related compounds provide a strong basis for its analysis. For instance, the analysis of pyridine and its derivatives often employs columns with stationary phases like 5% phenyl-methylpolysiloxane. canada.ca The presence of the bromine atom and the vinyl group in this compound suggests that a column with good inertness is necessary to prevent on-column degradation or adsorption, which can lead to peak tailing and inaccurate quantification.
The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would need to be optimized to ensure efficient separation and good peak shape. A split/splitless injector is typically used, with the split ratio adjusted based on the sample concentration.
Below is a hypothetical, yet representative, data table outlining typical GC-FID parameters for the analysis of this compound.
Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Temperature Program | |
| Initial Temperature | 70 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C (hold for 5 min) |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, HPLC offers a robust method for purity assessment and can be particularly useful for separating it from non-volatile impurities or related compounds with different polarities.
Instrumentation and Methodology:
An HPLC system for the analysis of this compound would comprise a pump to deliver the mobile phase, an autosampler for sample injection, a column where the separation occurs, and a detector. A UV-Vis detector is commonly employed for compounds containing a chromophore, such as the pyridine ring in this compound. researchgate.net A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.
The selection of the stationary phase (column) and mobile phase is crucial for achieving the desired separation. Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like pyridine derivatives.
Research Findings:
Studies on the HPLC analysis of pyridine and brominated aromatic compounds provide valuable insights into method development for this compound. helixchrom.comiosrjournals.org A C18 column is a common choice for the stationary phase, offering good retention for such compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase can be adjusted to control the retention of the basic pyridine moiety.
For the separation of isomers or closely related impurities, columns with alternative selectivities, such as those with phenyl or cyano stationary phases, may be explored. nacalai.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of compounds with a wide range of polarities.
Below is an illustrative data table of typical HPLC-UV parameters for the analysis of this compound.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC-UV) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | |
| Stationary Phase | C18 (Octadecyl-silica) |
| Length | 150 mm |
| Internal Diameter | 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase | |
| A | 0.1% Formic Acid in Water |
| B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector (UV) | |
| Wavelength | 254 nm |
Computational and Theoretical Studies on 3 1 Bromovinyl Pyridine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 3-(1-Bromovinyl)pyridine. These calculations provide insights into the molecule's stability, reactivity, and electronic distribution.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations for this compound would typically involve the use of various functionals, such as B3LYP, to model the effects of electron correlation and exchange. nih.gov These calculations can yield crucial information about the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals.
DFT methods are also employed to calculate thermodynamic properties, providing insights into the molecule's stability and energetics. For substituted pyridines and related compounds, DFT has been successfully used to determine properties like reduction potentials and to analyze the effects of different substituents on the electronic efficacy of the pyridine (B92270) ring. uit.noresearchgate.net
A representative table of calculated electronic properties for a molecule like this compound, derived from DFT calculations, is shown below. Please note that this is an illustrative example of the type of data that would be generated, as specific studies on this compound are not available.
| Property | Calculated Value (Illustrative) |
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Ab Initio Methods for Geometric Optimization and Conformational Analysis
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2), are valuable for accurate geometric optimization and conformational analysis of molecules like this compound. rsc.org
Geometric optimization aims to find the lowest energy arrangement of atoms in the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. For a molecule with a flexible vinyl group like this compound, conformational analysis is crucial to identify the different stable conformers and their relative energies. Ab initio calculations can elucidate the rotational barriers around the C-C single bond connecting the vinyl group to the pyridine ring. Studies on related pyridine derivatives have utilized these methods to understand intermolecular interactions and their influence on molecular conformation. rsc.orgnih.gov
An illustrative data table for the optimized geometric parameters of this compound is presented below.
| Parameter | Bond Length (Å) (Illustrative) | Bond Angle (°) (Illustrative) |
| C(pyridine)-C(vinyl) | e.g., 1.48 | |
| C=C (vinyl) | e.g., 1.34 | |
| C-Br (vinyl) | e.g., 1.89 | |
| C-N-C (pyridine) | e.g., 117.0 | |
| C(pyridine)-C(vinyl)-C | e.g., 121.0 | |
| C(pyridine)-C(vinyl)-Br | e.g., 120.5 |
Prediction of Reactivity and Reaction Pathways
Computational methods are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions.
Transition State Analysis for Reaction Mechanism Elucidation
Transition state analysis is a computational technique used to identify the high-energy transition state structures that connect reactants to products in a chemical reaction. By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined, which is crucial for understanding the reaction kinetics.
For this compound, transition state analysis could be applied to study various reactions, such as nucleophilic substitution at the vinylic carbon or addition reactions across the double bond. The geometry of the transition state provides valuable insights into the reaction mechanism.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules based on the properties of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the vinyl double bond, suggesting these as sites for electrophilic attack. The LUMO, on the other hand, would be expected to have significant contributions from the carbon-bromine bond and the vinylic carbons, indicating these as potential sites for nucleophilic attack. FMO analysis has been successfully applied to understand the reactivity of various substituted pyridines and vinyl compounds. mdpi.com
Spectroscopic Parameter Prediction and Validation
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, which is essential for their experimental characterization.
For this compound, computational methods can predict various spectroscopic parameters, including:
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. cdnsciencepub.comnih.gov
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are invaluable for structural elucidation.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. nih.gov
The following table provides an illustrative example of predicted spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value (Illustrative) |
| Key IR Frequencies (cm-1) | e.g., C=C stretch, C-Br stretch, pyridine ring modes |
| 1H NMR Chemical Shifts (ppm) | e.g., shifts for pyridine and vinyl protons |
| 13C NMR Chemical Shifts (ppm) | e.g., shifts for pyridine and vinyl carbons |
| UV-Vis λmax (nm) | e.g., wavelength of maximum absorption |
Molecular Modeling for Conformational Landscape Exploration
A comprehensive exploration of the conformational landscape of this compound through molecular modeling is crucial for understanding its three-dimensional structure and its influence on physical properties and reactivity. However, a detailed review of scientific literature reveals a notable absence of specific computational studies focused on the conformational analysis of this particular compound. Therefore, this section will outline the theoretical and computational approaches that would be employed in such an investigation, the nature of the expected findings, and how the data would be structured.
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the vinyl group to the pyridine ring. This rotation defines the dihedral angle between the plane of the pyridine ring and the plane of the vinyl substituent. A molecular modeling study would typically begin with the construction of a 3D model of the molecule.
The core of the conformational analysis would involve a systematic scan of the potential energy surface as a function of the key dihedral angle (C2-C3-Cα-Cβ). This is generally achieved by rotating the vinyl group in discrete angular increments (e.g., 10-15 degrees) and performing a geometry optimization at each step, while keeping the dihedral angle constrained. High-level quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would be the preferred computational approach to ensure accuracy.
From this potential energy scan, several key pieces of information would be elucidated:
Identification of Stable Conformers: The calculations would identify the geometries corresponding to energy minima on the potential energy surface. These represent the stable conformers of the molecule. It is expected that planar or near-planar conformations, where the vinyl group is either syn or anti to the nitrogen atom of the pyridine ring, would be among the stable structures due to potential electronic conjugation effects.
Determination of Rotational Barriers: The energy maxima on the potential energy profile would correspond to the transition states for rotation around the C-C single bond. The energy difference between a stable conformer (energy minimum) and a transition state (energy maximum) defines the rotational barrier. This value is critical for understanding the rate of interconversion between different conformers at a given temperature.
Thermodynamic Properties: By performing frequency calculations on the optimized geometries of the stable conformers, their thermodynamic properties, such as relative Gibbs free energies, could be determined. These values would allow for the prediction of the relative populations of each conformer at thermal equilibrium.
The detailed research findings from such a study would be best presented in data tables to allow for clear comparison and interpretation.
Table 1: Calculated Relative Energies and Dihedral Angles for Conformers of this compound This interactive table would typically display the key findings from the potential energy surface scan, allowing users to sort and analyze the data for each identified stationary point (minima and transition states).
| Conformer/Transition State | Dihedral Angle (C2-C3-Cα-Cβ) (°) | Relative Energy (kcal/mol) | Nature of Stationary Point |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
This table is illustrative of how data would be presented. No computational results for this compound are currently available in the cited literature.
Future Directions and Emerging Research Avenues for 3 1 Bromovinyl Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-(1-bromovinyl)pyridine is a foundational aspect of its utility. Future research will increasingly prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.
Traditional synthetic methods for pyridine (B92270) derivatives often involve hazardous reagents and generate significant waste. The application of green chemistry principles offers a more sustainable approach. Future synthetic routes for this compound could incorporate several green strategies:
Use of Bio-renewable Solvents: Replacing conventional volatile organic compounds with bio-renewable solvents, such as 2-methyltetrahydrofuran (2-MeTHF), can significantly reduce the environmental impact of the synthesis. A greener route for 2-vinylpyridine has been successfully developed using 2-MeTHF, demonstrating the feasibility of this approach for related compounds researchgate.netmdpi.com.
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can accelerate reaction times, improve yields, and enhance the purity of pyridine derivatives nepjol.info. Applying this technology to the synthesis of this compound could lead to more efficient and energy-saving processes researchgate.net.
Catalytic and Solvent-Free Reactions: The development of catalytic systems that enable reactions to proceed under solvent-free conditions represents a significant step towards sustainability. These methods reduce waste and simplify product purification researchgate.net. Research into solid-supported catalysts or multicomponent reactions could yield highly efficient and clean synthetic pathways researchgate.netnih.gov.
| Green Chemistry Principle | Potential Application in this compound Synthesis | Anticipated Benefits |
| Alternative Solvents | Utilization of bio-renewable solvents like 2-MeTHF. | Reduced environmental footprint, lower toxicity. |
| Energy Efficiency | Microwave-assisted reactions. | Faster reaction times, higher yields, reduced energy consumption. |
| Waste Reduction | Development of solvent-free, multicomponent reactions. | Minimized waste, simplified purification, higher atom economy. |
Modern catalytic methods offer powerful tools for organic synthesis. The application of biocatalysis and photoredox catalysis to this compound represents a promising frontier.
Biocatalysis: While currently underexplored for this specific compound, biocatalysis offers the potential for highly selective transformations under mild conditions. Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound or its derivatives, reducing the need for harsh reagents and protecting groups.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for forming C-C and C-heteroatom bonds under mild conditions nih.gov. The activation of vinyl halides through photoredox catalysis can generate highly reactive vinyl radicals, enabling novel transformations that are complementary to traditional methods acs.org. Research in this area could lead to new methods for the synthesis and functionalization of this compound. For instance, photoredox-catalyzed pyridylation of alkenes provides a branch-selective route to vinylpyridines, a strategy that could be adapted for the synthesis of complex molecules containing the this compound scaffold escholarship.orgresearchgate.net. The intermediacy of β-oxyvinyl radicals, generated from photocatalytically produced pyridine N-oxy radicals, has also been shown to be effective in radical cascade annulations, suggesting further avenues for complex molecule synthesis researchgate.net.
Advancements in Stereoselective Synthesis of this compound Isomers
The geometry of the vinyl bromide group ((E)- vs. (Z)-isomer) can significantly influence the biological activity and material properties of its derivatives. Therefore, the development of methods for the stereoselective synthesis of this compound isomers is of great importance. Current research on the synthesis of vinyl bromides provides a foundation for this endeavor.
Future research will likely focus on:
Catalytic Hydrobromination: The development of catalytic anti-Markovnikov hydrobromination of 3-ethynylpyridine would provide a direct and stereoselective route to (E)-3-(1-bromovinyl)pyridine. Such methods have been successful for other terminal alkynes, offering excellent regio- and diastereoselectivity researchgate.net.
Halogenation of Vinylsilanes: A sequence involving the stereoselective synthesis of a vinylsilane from 3-ethynylpyridine, followed by a stereospecific halogenation, can provide access to either the (E)- or (Z)-isomer with high purity. This approach involves the replacement of the trimethylsilyl group with a halogen, often with an inversion of stereochemistry researchgate.net.
Ruthenium-Catalyzed Three-Component Coupling: The coupling of an alkyne, an enone, and a halide ion using a ruthenium catalyst can form either (E)- or (Z)-vinyl halides depending on the reaction conditions, such as solvent polarity nih.gov. Adapting this methodology could provide tunable stereoselectivity in the synthesis of this compound derivatives.
| Synthetic Strategy | Target Isomer | Key Features |
| Catalytic anti-Markovnikov Hydrobromination | (E)-isomer | High regio- and diastereoselectivity, wide functional group tolerance. |
| Halogenation of Vinylsilanes | (E)- or (Z)-isomer | Stereospecific conversion with control over double bond geometry. |
| Ruthenium-Catalyzed Coupling | (E)- or (Z)-isomer | Tunable stereoselectivity based on reaction conditions (e.g., solvent). |
Expanding the Scope of Metal-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety of this compound is an excellent handle for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Future research will aim to expand the scope of these reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds between organoboron compounds and organohalides nih.govacs.org. The use of this compound as a substrate in Suzuki coupling would allow for the introduction of a wide range of aryl and vinyl groups, creating substituted styrenes and dienes nih.gov.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing access to conjugated enynes nih.govsemanticscholar.orgucj.org.ua. Applying this to this compound would enable the synthesis of pyridyl-substituted enynes, which are valuable precursors in medicinal chemistry and materials science nepjol.infoacs.org.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Utilizing this compound in Heck couplings would facilitate the synthesis of substituted dienes and other complex olefinic structures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility.
Flow Chemistry: Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors, suggesting that the synthesis of this compound could be significantly optimized using this technology.
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and synthetic routes. Integrating the synthesis of this compound and its subsequent derivatization into an automated system would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological or material science applications.
Computational Design of New Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for understanding and predicting chemical reactivity.
Future research in this area will likely involve:
Reactivity Prediction: DFT calculations can be used to determine the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential of this compound nepjol.infonih.gov. This information can be used to predict its reactivity in various chemical transformations and to understand the mechanisms of known reactions researchgate.net.
Mechanism Elucidation: Computational studies can provide detailed insights into the reaction mechanisms of, for example, metal-catalyzed cross-coupling reactions involving this compound. Understanding the energetics of different pathways can aid in the design of more efficient catalysts and the optimization of reaction conditions.
In Silico Design: Computational tools can be used to design novel reactions and applications for this compound. For example, in silico screening could identify potential biological targets for derivatives of this compound or predict the properties of new materials derived from it researchgate.netsemanticscholar.org.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-(1-Bromovinyl)pyridine, and how do reaction conditions influence yield?
- Answer: The compound can be synthesized via bromination of 3-vinylpyridine precursors or through palladium-catalyzed cross-coupling reactions (e.g., Heck reaction). Critical parameters include temperature control (60–80°C for bromination), solvent choice (e.g., DMF for polar aprotic environments), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Reaction efficiency is highly sensitive to oxygen and moisture, necessitating inert atmospheres .
Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?
- Answer:
- ¹H/¹³C NMR: The vinyl proton (CH=CH-Br) appears as a doublet of doublets (δ ~6.5–7.5 ppm), while pyridine protons resonate between δ 7.0–8.5 ppm. The bromine atom deshields adjacent carbons, shifting ¹³C signals to ~120–130 ppm .
- IR Spectroscopy: Stretching vibrations for C-Br (550–650 cm⁻¹) and C=C (1620–1680 cm⁻¹) confirm functional groups.
- Mass Spectrometry: Molecular ion peaks at m/z ~173 (C₇H₆BrN⁺) with fragmentation patterns indicating loss of Br (≈80 Da) .
Q. How do researchers screen the preliminary biological activity of this compound?
- Answer: Standard assays include:
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Data Interpretation: Activity is compared to structurally similar pyridine derivatives (e.g., 3-(5-Bromo-2-fluorophenyl)pyridine), with attention to substituent effects .
Advanced Research Questions
Q. What strategies address conflicting data on the anticancer activity of this compound derivatives?
- Answer: Contradictions may arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies include:
- Standardized Protocols: Replicate studies under controlled oxygen levels (5% CO₂) and consistent passage numbers.
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing Br with Cl) to isolate electronic effects.
- Mechanistic Profiling: Use flow cytometry to assess apoptosis vs. necrosis pathways .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to determine bond dissociation energies (BDEs) for C-Br bonds. Lower BDEs (~50–60 kcal/mol) suggest higher reactivity in Suzuki-Miyaura couplings.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMSO) on transition states.
- Reference Data: Compare with quantum chemical profiles of 3-(2-ethylbutyl)pyridine to validate models .
Q. What experimental designs elucidate the mechanism of bromovinyl group participation in nucleophilic substitutions?
- Answer:
- Kinetic Isotope Effects (KIE): Replace H with D on the vinyl group to study rate-determining steps.
- Trapping Intermediates: Use TEMPO or other radical scavengers to detect transient species in SN² vs. radical pathways.
- X-ray Crystallography: Resolve crystal structures of intermediates (e.g., with Pd catalysts) to confirm coordination modes .
Methodological Notes
- Safety: Handle this compound in fume hoods with nitrile gloves; brominated compounds may release HBr vapors under heating .
- Data Reproducibility: Archive raw spectroscopic data (e.g., NMR FID files) and computational input/output files in FAIR-compliant repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
